molecular formula C13H18N2S B8391138 1-Ethyl-3-(1,2,3,4-tetrahydro-1-naphthyl)-thiourea

1-Ethyl-3-(1,2,3,4-tetrahydro-1-naphthyl)-thiourea

Cat. No. B8391138
M. Wt: 234.36 g/mol
InChI Key: PZRFNPKAYPKVQA-UHFFFAOYSA-N
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Patent
US03953606

Procedure details

To a stirred solution of 8.84 grams (0.060 mole) of 1,2,3,4-tetrahydro-1-naphthylamine in 100 ml of acetone, under a blanket of nitrogen, is added a solution of 6.27 grams (0.072 mole) of ethyl isothiocyanate in 50 ml of acetone. The reaction mixture is stirred overnight, and the solvent then evaporated at reduced pressure. Toluene is added to the residue, and the mixture is then evaporated at reduced pressure. The residue is crystallized from nitromethane to give 7.08 grams of the product, melting point 120°C. to 122°C.
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[CH2:12]([N:14]=[C:15]=[S:16])[CH3:13]>CC(C)=O>[CH2:12]([NH:14][C:15]([NH:11][CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1)=[S:16])[CH3:13]

Inputs

Step One
Name
Quantity
8.84 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)N
Name
Quantity
6.27 g
Type
reactant
Smiles
C(C)N=C=S
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent then evaporated at reduced pressure
ADDITION
Type
ADDITION
Details
Toluene is added to the residue
CUSTOM
Type
CUSTOM
Details
the mixture is then evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from nitromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)NC(=S)NC1CCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 7.08 g
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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